methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate
CAS No.: 1978388-57-6
Cat. No.: VC0211676
Molecular Formula: C30H43NO6
Molecular Weight: 513.7 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate - 1978388-57-6](/images/no_structure.jpg)
Specification
CAS No. | 1978388-57-6 |
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Molecular Formula | C30H43NO6 |
Molecular Weight | 513.7 g/mol |
IUPAC Name | methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate |
Standard InChI | InChI=1S/C30H43NO6/c1-16(2)12-21(27(35)36-7)31-15-20-18(26(31)34)13-22(32)19-14-30(37-25(19)20)17(3)8-9-23-28(4,5)24(33)10-11-29(23,30)6/h13,16-17,21,23-24,32-33H,8-12,14-15H2,1-7H3/t17-,21?,23+,24-,29+,30-/m1/s1 |
SMILES | CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C |
Canonical SMILES | CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC(C)C)C(=O)OC)O)C)O)(C)C |
Appearance | Powder |
Introduction
Structural Characteristics and Chemical Properties
Chemical Structure
The target compound features a complex spirocyclic system integrating elements of a furoisoindole and naphthalene ring structure. The core architecture consists of a spiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole] framework with specific stereochemistry designated by (3R,4aS,7R,8R,8aS) . This stereochemical configuration is critical for its biological activity and physicochemical properties.
The compound contains:
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A methyl ester of 4-methylpentanoic acid attached at the 7' position
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Multiple hydroxyl groups (at positions 3 and 4')
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A ketone functional group (at position 6')
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Four methyl substituents (at positions 4, 4, 7, and 8a)
Physicochemical Properties
Based on analysis of structurally related compounds, the following physicochemical properties can be predicted:
The compound likely exhibits limited water solubility due to its high molecular weight and lipophilic character, while maintaining moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Structural Relationship to Known Compounds
Comparison with Related Natural Products
This methyl ester compound shares structural similarities with several other natural products isolated from Stachybotrys species. The most closely related compounds include:
Core Structure Significance
The spiro[furo[2,3-e]isoindole-2,1'-naphthalen] core is a distinguishing feature of these compounds. This rigid spirocyclic system creates a three-dimensional architecture that influences its molecular recognition properties and biological activity . The isoindole moiety, in particular, contributes to the compound's ability to interact with specific biological targets through hydrogen bonding and π-π stacking interactions .
Biosynthesis and Natural Occurrence
Producing Organisms
While specific information about the target compound is limited, structurally related compounds are primarily produced by fungi of the genus Stachybotrys, particularly:
These filamentous fungi are commonly found in soil and on cellulose-rich building materials in damp environments .
Biosynthetic Pathway
The biosynthesis of phenylspirodrimane compounds like the target molecule likely involves:
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Formation of a sesquiterpene (drimane) precursor via the mevalonate pathway
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Incorporation of an aromatic polyketide-derived unit
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Spirocyclization reaction to form the central spiro junction
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Post-cyclization modifications including oxidations, reductions, and potentially methylation
The 4-methylpentanoate methyl ester side chain is likely introduced in the later stages of biosynthesis through an esterification reaction .
Structure-Activity Relationships
The biological activities of these compounds are influenced by:
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The stereochemistry of the spirocyclic core
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The nature and position of hydroxyl groups
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The size and lipophilicity of the side chain at position 7'
The methyl ester of the 4-methylpentanoic acid side chain in the target compound may enhance its cellular permeability compared to free carboxylic acid analogues, potentially affecting its bioavailability and pharmacokinetic properties .
Analytical Methods for Detection and Quantification
Chromatographic Analysis
Various chromatographic techniques can be employed for the analysis of this compound:
Spectroscopic Characterization
Structural confirmation typically involves:
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Nuclear Magnetic Resonance (¹H and ¹³C NMR) - Key diagnostic signals include the methyl ester (δH ~3.7 ppm, δC ~51-52 ppm) and the spirocyclic junction carbon (δC ~105-110 ppm)
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Mass Spectrometry - The molecular ion [M+H]⁺ at m/z ~516, with characteristic fragments resulting from cleavage of the side chain
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Infrared Spectroscopy - Distinctive bands for ester carbonyl (~1730-1740 cm⁻¹), ketone (~1670-1690 cm⁻¹), and hydroxyl groups (~3300-3500 cm⁻¹)
Synthesis and Chemical Modifications
Synthetic Challenges
Total synthesis of the target compound presents significant challenges due to:
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Multiple stereocenters (5 specified in the name)
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The complex spirocyclic architecture
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Selective functionalization of the various positions
Approaches to related compounds have employed strategies including:
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Intramolecular arylation of spiro-N-acyliminium species
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Tandem carbenoid carbonyl ylide cyclization/cycloaddition reactions
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Nucleophile-induced cleavage of carbonyl ylide-DMAD cycloadducts
Semi-Synthetic Derivatives
Semi-synthetic modifications of related natural products could provide access to the target compound through:
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Esterification of a naturally occurring carboxylic acid precursor
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Selective oxidation or reduction of functional groups
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Side chain introduction via coupling reactions
Such modifications could enhance drug-like properties while maintaining the core bioactive scaffold .
Future Research Directions
Pharmacological Development
Future research on this compound and its analogues could focus on:
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Comprehensive evaluation of receptor binding profiles
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In vivo efficacy studies for identified biological activities
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Medicinal chemistry optimization to enhance potency and pharmacokinetic properties
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Exploration of potential applications in inflammatory and microbial diseases
Analytical and Synthetic Advancement
Additional research opportunities include:
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Development of more sensitive and selective analytical methods
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Establishment of efficient synthetic routes to access the compound and diverse analogues
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Investigation of structure-activity relationships through systematic modification of the core and side chains
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Exploration of biocatalytic approaches to structural diversification
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